tert-Butyl (1-hydroxypropan-2-yl)carbamate
Description
tert-Butyl (1-hydroxypropan-2-yl)carbamate (CAS: 147252-84-4) is a carbamate-protected amino alcohol derivative widely used in organic synthesis and pharmaceutical research. Its molecular formula is C₈H₁₇NO₃, and it features a tert-butoxycarbonyl (Boc) group, a hydroxyl group, and a propan-2-yl chain . The compound is commonly employed as a chiral intermediate in peptide synthesis and as a protecting group for amines due to its stability under basic and nucleophilic conditions . It is commercially available with purities exceeding 95% and is typically stored under inert conditions to prevent degradation .
Spectral data, including ¹H NMR, confirm its structure, with characteristic peaks for the Boc group (δ 1.43 ppm, singlet for 9H) and hydroxyl proton (δ 2.93 ppm, broad singlet) . Its enantiomeric form, (S)-tert-Butyl (1-hydroxypropan-2-yl)carbamate (CAS: 79069-13-9), is also extensively utilized in stereoselective syntheses, highlighting the importance of chirality in its applications .
Properties
IUPAC Name |
tert-butyl N-(1-hydroxypropan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-6(5-10)9-7(11)12-8(2,3)4/h6,10H,5H2,1-4H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDAFIZPRSXHMCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60337965 | |
| Record name | tert-Butyl (1-hydroxypropan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147252-84-4 | |
| Record name | tert-Butyl (1-hydroxypropan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-BOC-2-Amino-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Conditions and Optimization
In a typical procedure, 2-aminopropan-1-ol (1.0 equiv) is dissolved in tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmosphere. Boc anhydride (1.1–1.2 equiv) is added dropwise at 0–5°C, followed by slow addition of a base such as sodium hydroxide (20% aqueous solution) or triethylamine (1.5 equiv). The reaction is stirred at 10–30°C for 4–8 hours, with pH maintained at 8–9 to ensure efficient deprotonation of the amine. Post-reaction, the mixture is concentrated under reduced pressure, and the crude product is extracted with DCM, washed with water and brine, and purified via recrystallization (e.g., using hexane/ethyl acetate).
| Parameter | Optimal Value | Yield Range | Purity |
|---|---|---|---|
| Temperature | 10–30°C | 70–85% | ≥98% |
| Solvent | THF/DCM | ||
| Base | NaOH or Et₃N | ||
| Reaction Time | 4–8 hours |
Mechanistic Insight : The amine attacks the electrophilic carbonyl carbon of Boc anhydride, forming a tetrahedral intermediate. Deprotonation by the base facilitates the elimination of tert-butanol, yielding the carbamate.
Alternative Protection Using tert-Butyl Chloroformate (Boc-Cl)
For substrates sensitive to Boc anhydride’s reactivity, tert-butyl chloroformate (Boc-Cl) offers a milder alternative. This method is advantageous when competing nucleophiles (e.g., hydroxyl groups) are present, as selective amine protection can be achieved under controlled conditions.
Procedure and Scalability
2-Aminopropan-1-ol (1.0 equiv) is dissolved in DCM and cooled to 0°C. Boc-Cl (1.05 equiv) is added dropwise, followed by triethylamine (1.2 equiv) to scavenge HCl. The reaction proceeds at 0°C for 2 hours, after which it is warmed to room temperature and stirred for an additional 1–2 hours. The organic layer is washed with 10% citric acid to remove excess base, dried over Na₂SO₄, and concentrated. Purification via column chromatography (silica gel, ethyl acetate/hexane) affords the product in 65–78% yield with >99% purity.
Key Advantage : Boc-Cl’s higher electrophilicity allows faster reaction times compared to Boc anhydride, though it generates HCl as a byproduct, necessitating rigorous pH control.
Multi-Step Synthesis with Process Telescoping
Industrial-scale production often employs process telescoping, where intermediates are carried forward without isolation, minimizing purification steps and improving efficiency. A patented approach for a structurally analogous carbamate illustrates this strategy:
Stepwise Methodology
-
Protection of Amine :
The amine is temporarily protected using a Schiff base (e.g., reaction with 4-trifluoromethylbenzaldehyde), enabling subsequent functionalization without side reactions. -
Alkylation and Hydrolysis :
The protected amine undergoes alkylation with allyl bromide, followed by hydrolysis to regenerate the amine. -
Boc Introduction :
The free amine reacts with Boc anhydride under basic conditions, yielding the final carbamate.
Industrial Data :
Comparative Analysis of Methods
| Method | Pros | Cons | Industrial Viability |
|---|---|---|---|
| Direct Boc Anhydride | High yield, minimal steps | Requires anhydrous conditions | Excellent |
| Boc-Cl | Faster reaction, selective | HCl byproduct, higher cost | Moderate |
| Process Telescoping | High purity, scalable | Complex multi-step workflow | High |
Cost Considerations :
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group in tert-butyl (1-hydroxypropan-2-yl)carbamate undergoes oxidation to form carbonyl derivatives. Common oxidizing agents include:
-
Pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) .
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Reaction conditions typically involve aprotic solvents (e.g., dichloromethane) at ambient or low temperatures.
Product : Oxidation yields a ketone (tert-butyl (1-oxopropan-2-yl)carbamate).
Reduction Reactions
The carbamate group can be reduced to regenerate the corresponding amine:
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Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are effective reducing agents.
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Reactions are performed in anhydrous tetrahydrofuran (THF) or diethyl ether.
Product : Reduction produces 2-aminopropan-1-ol.
Nucleophilic Substitution
The hydroxyl group participates in substitution reactions under basic conditions:
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Alkyl halides (e.g., methyl iodide) or acyl chlorides react to form ethers or esters, respectively.
-
Bases such as sodium hydride (NaH) facilitate deprotonation.
Product : Substitution yields derivatives like tert-butyl (1-methoxypropan-2-yl)carbamate.
Esterification
The hydroxyl group undergoes esterification with acyl chlorides:
-
Acetic anhydride or benzoyl chloride in the presence of pyridine.
-
Reactions proceed at room temperature.
Product : Forms esters such as tert-butyl (1-acetoxypropan-2-yl)carbamate.
Acid-Catalyzed Elimination
Under acidic conditions, the compound undergoes elimination:
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Hydrochloric acid (HCl) or trifluoroacetic acid (TFA) in refluxing toluene.
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Eliminates CO₂ and tert-butanol.
Product : Generates propene derivatives.
Hydrolysis
The tert-butyl carbamate (Boc) group is cleaved under acidic hydrolysis:
Product : Releases 2-aminopropan-1-ol and tert-butanol.
Key Research Findings
-
Enzymatic Interactions : The carbamate group acts as a substrate for enzymes in biochemical studies, facilitating metabolic pathway analysis .
-
Protecting Group Utility : The Boc group’s stability under basic conditions and selective cleavage under acids make it ideal for peptide synthesis .
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Stereochemical Retention : Reactions involving chiral centers (e.g., substitution) preserve stereochemistry, as confirmed by X-ray crystallography .
Scientific Research Applications
Applications in Organic Synthesis
tert-Butyl (1-hydroxypropan-2-yl)carbamate is primarily utilized as a protecting group in organic synthesis. Its applications include:
- Protection of Amines : It stabilizes amine functionalities during subsequent reactions, preventing unwanted side reactions. Removal typically occurs via hydrolysis or acid treatment, regenerating the active amine.
- Synthesis of Biologically Active Compounds : The compound serves as an intermediate in synthesizing various pharmaceuticals, including lacosamide, which is used to treat epilepsy.
- Building Block for Complex Molecules : It acts as a versatile building block in synthesizing important chemicals and pharmaceuticals, particularly in the preparation of N-protected amino acids and amino alcohols .
Case Study 1: Synthesis of Lacosamide
Lacosamide is a medication used for treating epilepsy. The synthesis pathway often involves using this compound as an intermediate. The protection of the amino group allows for selective modifications that lead to the final drug product, showcasing its utility in pharmaceutical chemistry.
Case Study 2: N-Protected Amino Alcohols
Research has demonstrated that N-protected amino alcohols derived from this compound can be employed in various synthetic pathways leading to complex molecules with significant biological activity. These derivatives have been shown to facilitate reactions that yield compounds with potential therapeutic applications .
Mechanism of Action
The mechanism of action of tert-butyl (1-hydroxypropan-2-yl)carbamate involves its interaction with various molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The hydroxypropan-2-yl group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of tert-butyl carbamate derivatives allows for tailored properties in research. Below is a systematic comparison with analogous compounds:
Substituent Effects on Hydrophobicity and Reactivity
Aromatic Substituents :
- tert-Butyl (1-hydroxy-3-phenylpropan-2-yl)carbamate (CAS: 145149-48-0) incorporates a phenyl group, increasing lipophilicity (logP ≈ 2.5) compared to the parent compound (logP ≈ 1.2). This enhances solubility in organic solvents like dichloromethane .
- (R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate (CAS: 1426129-50-1) features a biphenyl moiety, further elevating hydrophobicity and making it suitable for hydrophobic interaction-driven reactions .
Electron-Withdrawing Groups :
- tert-Butyl (1-(4-chlorophenyl)-3-hydroxypropan-2-yl)carbamate (CAS: 235439-54-0) includes a chloro substituent, which increases electrophilicity at the carbamate carbonyl, accelerating nucleophilic acyl substitution reactions .
- tert-Butyl (S)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate (CAS: 1393524-00-9) contains a trifluoromethyl group, reducing basicity and enhancing metabolic stability in drug design .
Stereochemical Variations
- (S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate (CAS: 155836-47-8) demonstrates the impact of chirality: the S-configuration directs stereoselective coupling in asymmetric catalysis, unlike its racemic counterparts .
- tert-Butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate (CAS: 155975-19-2) utilizes a cyclohexyl backbone with R,R-stereochemistry, influencing conformational rigidity and receptor binding in medicinal chemistry .
Functional Group Modifications
- tert-Butyl (1,3-dihydroxypropan-2-yl)carbamate introduces a second hydroxyl group, increasing polarity (logP ≈ 0.8) and making it suitable for aqueous-phase reactions .
- tert-Butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate (CAS: 1253790-25-8) replaces the hydroxyl with a methoxy and benzylamino group, altering hydrogen-bonding capacity and enabling chelation with metal catalysts .
Biological Activity
tert-Butyl (1-hydroxypropan-2-yl)carbamate, also known as N-Boc-DL-alaninol, is an organic compound with significant biological activity, particularly in the fields of organic synthesis and medicinal chemistry. This article provides a detailed overview of its biological properties, mechanisms of action, and applications, supported by data tables and relevant case studies.
Compound Overview
- Molecular Formula: CHNO
- Molecular Weight: 175.23 g/mol
- CAS Number: 147252-84-4
- Physical Properties:
- Melting Point: 58-61 °C
- Boiling Point: 276.4 °C
- Density: 1.0 g/cm³
- Flash Point: 121 °C
This compound functions primarily as a biochemical reagent. Its mode of action involves:
- Protection of Amino Groups: It is frequently used as a protecting group for amines during organic synthesis, facilitating the formation of complex molecules.
- Inhibition of Integrase: The compound has been shown to inhibit the integrase enzyme, which is crucial for viral replication in certain pathogens, including HIV. This inhibition occurs through specific binding to the active site of the enzyme, preventing the integration of viral DNA into the host genome .
Antiviral Properties
Research indicates that this compound exhibits antiviral activity against various viruses:
- HIV: It inhibits HIV replication by targeting integrase.
- Influenza Virus: The compound has shown efficacy in reducing viral load in infected cells.
Cellular Effects
The compound influences several cellular processes:
- Cell Signaling Pathways: It modulates pathways involved in apoptosis and inflammation.
- Gene Expression: Alters gene expression profiles related to immune response and cellular metabolism .
Case Studies
-
Antiviral Efficacy Study:
- A study demonstrated that this compound significantly reduced HIV replication in vitro by inhibiting integrase activity.
- Results showed a dose-dependent decrease in viral load, highlighting its potential as an antiviral agent.
- Metabolic Pathway Analysis:
Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| tert-Butyl carbamate | Lacks hydroxypropan-2-yl group | Primarily used as a simple carbamate |
| tert-Butyl (1-chloropropan-2-yl)carbamate | Contains a chloro group | Different reactivity due to halogen |
| tert-Butyl (1-methoxypropan-2-yl)carbamate | Contains a methoxy group | Varies in solubility and reactivity |
Applications in Scientific Research
This compound has diverse applications:
-
Organic Synthesis:
- Used extensively as a protecting group for amines, allowing for selective reactions without interference from amino groups.
-
Biochemical Assays:
- Employed in assays to study enzyme activity and cellular responses.
- Drug Development:
Q & A
Q. What are the standard synthetic routes for preparing tert-Butyl (1-hydroxypropan-2-yl)carbamate?
The compound is typically synthesized via carbamate formation using tert-butyloxycarbonyl (Boc) protecting group chemistry. A common approach involves reacting 1-hydroxypropan-2-amine with di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) at low temperatures (-78°C to 0°C) under inert atmosphere (N₂ or Ar). The reaction is monitored by TLC or HPLC, and purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. What spectroscopic techniques are used to characterize this compound?
Key methods include:
- ¹H/¹³C NMR : Confirms the Boc group (δ ~1.4 ppm for tert-butyl protons) and hydroxypropan-2-yl backbone (δ ~3.5–4.0 ppm for hydroxyl and methine protons).
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 218.2).
- IR Spectroscopy : Identifies carbamate C=O stretching (~1680–1720 cm⁻¹) and O–H absorption (~3200–3600 cm⁻¹) .
Q. What safety protocols are essential for handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to minimize inhalation risks.
- Storage : Store at 2–8°C in sealed, moisture-proof containers to prevent hydrolysis.
- Decomposition Risks : Thermal degradation may release CO or NOₓ; use alcohol-resistant foam for fire suppression .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Solvent Selection : Replace DCM with THF or acetonitrile for better solubility and scalability.
- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate Boc protection.
- Temperature Control : Maintain -20°C during Boc₂O addition to minimize side reactions (e.g., oligomerization of the hydroxypropan-2-yl amine) .
Q. What strategies resolve enantiomeric impurities in chiral derivatives of this compound?
- Chiral Chromatography : Use Chiralpak® IA/IB columns with hexane/isopropanol mobile phases.
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers.
- Crystallization-Induced Diastereomer Resolution : Introduce a chiral auxiliary (e.g., tartaric acid) to separate diastereomeric salts .
Q. How does computational modeling predict its reactivity in nucleophilic acyl substitution?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the transition state of Boc-group cleavage under acidic conditions. Key findings:
Q. How to analyze stability under varying pH and temperature conditions?
- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–12) at 40°C for 48 hours. Monitor degradation via HPLC.
- Kinetic Analysis : Fit data to Arrhenius equations to predict shelf life. Results show instability at pH < 2 (rapid Boc cleavage) and pH > 10 (hydroxide-mediated hydrolysis) .
Data Contradictions and Resolution
Q. Discrepancies in reported decomposition products: How to validate?
Q. Conflicting NMR data for hydroxypropan-2-yl conformers: How to address?
- Variable-Temperature NMR : At 25°C, coalescence of methine proton signals (δ ~3.8 ppm) indicates rapid interconversion of conformers.
- NOESY Experiments : Reveal spatial proximity between hydroxyl and tert-butyl groups, stabilizing a specific rotamer .
Methodological Best Practices
- Purification : Use flash chromatography (silica gel, 10–20% EtOAc/hexane) for >95% purity.
- Quality Control : Validate batches via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) with retention time ±0.1 min .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
